molecular formula C17H16F2N8 B5576627 1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole

1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole

Cat. No.: B5576627
M. Wt: 370.4 g/mol
InChI Key: KGVOKHVBGPCOLL-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, such as triazole rings and fluorinated phenyl groups, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.

    Agriculture: It may be used as a fungicide or pesticide to protect crops from various pathogens.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers or coatings with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: The synthesis begins with the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the methyl group at the 4-position.

    Introduction of the triazole ring: The next step involves the formation of the 1,2,4-triazole ring through a cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the triazole and pyrazole rings: The final step involves the coupling of the triazole and pyrazole rings through a nucleophilic substitution reaction, typically using a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring or the triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazole or pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity. The fluorinated phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-difluorophenyl)-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole: Lacks the pyrazole ring, which may affect its biological activity and chemical reactivity.

    1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazole: Lacks the second triazole ring, which may influence its binding affinity and selectivity for biological targets.

Uniqueness

The presence of both triazole and pyrazole rings, along with the fluorinated phenyl group, makes 1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole unique. This combination of functional groups contributes to its diverse chemical reactivity and potential for various applications in scientific research.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N8/c1-10-13(11(2)24-23-10)6-17-22-16(7-26-9-20-8-21-26)25-27(17)12-3-4-14(18)15(19)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVOKHVBGPCOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=NC(=NN2C3=CC(=C(C=C3)F)F)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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